N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide
Description
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide is a structurally complex molecule featuring:
- Piperidine-2-carboxamide core: A six-membered nitrogen-containing ring with a carboxamide group at position 2.
- N-Benzyl and N-(4-fluoro-1,3-benzothiazol-2-yl) groups: Bulky aromatic substituents likely influencing steric interactions and target selectivity. The 4-fluoro-benzothiazole moiety may enhance metabolic stability and electron-withdrawing effects .
This compound’s design combines elements common in medicinal chemistry: benzothiazoles (known for kinase inhibition ), sulfonyl groups (improving solubility and bioavailability), and fluorinated aromatic systems (modulating lipophilicity and binding affinity).
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-30(27,28)25-13-6-5-11-17(25)20(26)24(14-15-8-3-2-4-9-15)21-23-19-16(22)10-7-12-18(19)29-21/h2-4,7-10,12,17H,5-6,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVRQZWYKUZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the addition of the methylsulfonyl group under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural Divergence and Functional Implications
(a) Core Heterocycles
- Piperidine vs.
- Benzothiazole vs. Benzimidazolone : The 4-fluoro-benzothiazole in the target compound may exhibit stronger π-π stacking and hydrophobic interactions than the benzimidazolone in , which relies on hydrogen bonding via its carbonyl groups.
(b) Substituent Effects
- Methanesulfonyl Group : Unique to the target compound, this group contrasts with the sulfonylphenyl substituents in . The Ms group’s compact size may reduce steric hindrance while maintaining electron-withdrawing properties.
- Fluorination: The 4-fluoro modification on the benzothiazole (target) likely enhances metabolic stability compared to non-fluorinated analogs like the benzothiazolyl-amino compounds in .
Structure-Activity Relationship (SAR) Trends
Fluorine Substitution: The 4-fluoro group on benzothiazole (target) may improve target affinity compared to non-fluorinated benzothiazoles (e.g., ), as seen in other fluorinated kinase inhibitors .
Sulfonyl Groups : Methanesulfonyl in the target compound vs. aryl sulfonyl in : Smaller sulfonyl groups may enhance solubility without compromising binding.
Biological Activity
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article examines the biological activity of this compound by reviewing relevant studies and findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety, known for its diverse biological activities.
- A piperidine ring, which is often associated with various pharmacological effects.
- A methanesulfonyl group that enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing benzothiazole derivatives exhibit significant biological activities, including antitumor and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. For instance:
- Compounds similar to this compound were tested against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.
- Results indicated a significant reduction in cell viability, suggesting that these compounds can effectively target cancer cells while exhibiting lower toxicity towards normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A549 | 5.0 | High |
| Compound B | HCC827 | 7.5 | Moderate |
| N-benzyl-N-(4-fluoro...) | NCI-H358 | 4.2 | Very High |
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has also been explored:
- Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria showed promising results.
- The compound demonstrated an ability to inhibit bacterial growth, indicating potential as an antimicrobial agent .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The mechanism by which this compound exerts its biological effects may involve:
- DNA Binding : Studies suggest that benzothiazole compounds can bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
Case Studies
Several case studies highlight the efficacy of compounds similar to N-benzyl-N-(4-fluoro...) in clinical settings:
- Case Study on Lung Cancer Treatment : In a clinical trial involving patients with advanced lung cancer, a related compound showed a marked reduction in tumor size after several treatment cycles.
- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the effectiveness of the compound against clinical isolates of resistant bacteria, demonstrating a significant reduction in bacterial load in treated patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
